![molecular formula C24H21N5O4 B2887546 methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896292-72-1](/img/no-structure.png)

methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

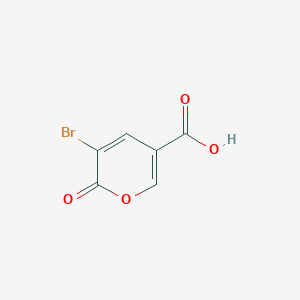

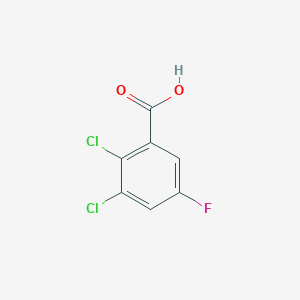

Methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C24H21N5O4 and its molecular weight is 443.463. The purity is usually 95%.

BenchChem offers high-quality methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

N-Heterocyclic Carbenes in Chemical Synthesis

N-heterocyclic carbenes (NHC), including imidazole derivatives, serve as versatile nucleophilic catalysts in transesterification and acylation reactions. These reactions are crucial in synthesizing esters from alcohols and methyl esters, with NHCs facilitating efficient conversions even at low catalyst loadings and room temperature, highlighting their potential in synthetic organic chemistry (Grasa, Kissling, & Nolan, 2002).

Antioxidant and Anti-inflammatory Properties

Derivatives of theophylline, a compound structurally related to purines and imidazoles, have been studied for their antioxidant and anti-inflammatory properties. Research indicates that certain theophylline derivatives can effectively inhibit free radical oxidation processes and lipid peroxidation, offering potential therapeutic benefits in managing oxidative stress and inflammation (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).

Corrosion Inhibition

Imidazole and its derivatives, including 1-methyl-imidazole, have been investigated as corrosion inhibitors for metals. These studies reveal that such compounds can significantly improve the resistance of metals like copper to corrosion, especially in acidic environments. The efficiency of these inhibitors is attributed to their ability to adsorb onto the metal surface, forming protective layers that reduce the rate of corrosion (Gašparac, Martin, & Stupnišek-lisac, 2000).

Drug Synthesis and Medicinal Applications

Imidazole derivatives are integral in synthesizing various pharmaceuticals, showcasing their versatility in drug discovery and development. For instance, compounds synthesized from imidazole frameworks are explored for their antimycotic properties, indicating the broad applicability of imidazole derivatives in addressing fungal infections and other medical conditions (Heeres & van Cutsem, 1981).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the condensation of 2-amino-6-phenylpurine with p-tolualdehyde to form 7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine. This intermediate is then reacted with methyl 2-bromoacetate to form the final product, methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate.", "Starting Materials": [ "2-amino-6-phenylpurine", "p-tolualdehyde", "methyl 2-bromoacetate" ], "Reaction": [ "Step 1: Condensation of 2-amino-6-phenylpurine with p-tolualdehyde in the presence of a base such as potassium carbonate to form 7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine.", "Step 2: Reaction of 7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine with methyl 2-bromoacetate in the presence of a base such as potassium carbonate and a palladium catalyst to form the final product, methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate." ] } | |

CAS RN |

896292-72-1 |

Product Name |

methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |

Molecular Formula |

C24H21N5O4 |

Molecular Weight |

443.463 |

IUPAC Name |

methyl 2-[4-methyl-6-(4-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |

InChI |

InChI=1S/C24H21N5O4/c1-15-9-11-17(12-10-15)29-18(16-7-5-4-6-8-16)13-27-20-21(25-23(27)29)26(2)24(32)28(22(20)31)14-19(30)33-3/h4-13H,14H2,1-3H3 |

InChI Key |

BLJOMBSFZRKOKA-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C5=CC=CC=C5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(5-Chloropyrimidin-2-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2887466.png)

![[2-(Benzyloxy)ethyl]hydrazine hydrochloride](/img/structure/B2887476.png)

![methyl 3-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2887481.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2887483.png)

![N-(benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2887485.png)

![5,7-dimethyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2887486.png)